(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime
Overview
Description
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is an organic compound derived from camphor, a bicyclic monoterpene ketone. It is an oxime, which means it contains the functional group -C=N-OH. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is typically synthesized by the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
Camphor+NH2OH⋅HCl→(+)-Camphor oxime+H2O+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: Reduction of this compound can yield camphoramine.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Camphorquinone
Reduction: Camphoramine
Substitution: Various camphor derivatives
Scientific Research Applications
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Camphorquinone: An oxidized form of camphor.
Camphoramine: A reduced form of camphor oxime.
Other Oximes: Such as acetone oxime and cyclohexanone oxime.
Uniqueness
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific structure and the presence of the camphor backbone. This gives it distinct chemical properties and reactivity compared to other oximes. Its applications in organic synthesis and potential biological activities further highlight its uniqueness.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7?,10-/m0/s1 |
InChI Key |
OVFDEGGJFJECAT-MHPPCMCBSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1(C)C)CC2=NO |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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